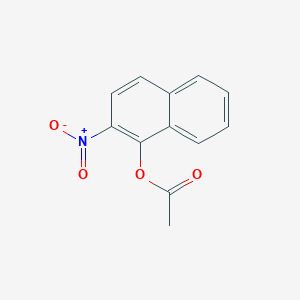
1-Naphthalenol, 2-nitro-, 1-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenol, 2-nitro-, 1-acetate: is an organic compound with the molecular formula C12H9NO4 and a molecular weight of 231.2 g/mol . It appears as a white to pale yellow solid and is soluble in organic solvents such as diethyl ether and dimethyl sulfoxide . This compound is known for its applications in various chemical reactions and research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Naphthalenol, 2-nitro-, 1-acetate can be synthesized by reacting 1-naphthol with nitric acid and acetic anhydride . The reaction typically involves the nitration of 1-naphthol followed by acetylation to form the desired product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potential toxicity of the reagents involved .
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthalenol, 2-nitro-, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require acidic or basic conditions depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: 1-Naphthalenol, 2-amino-, 1-acetate.
Substitution: Various substituted naphthalenol derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenol, 2-nitro-, 1-acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenol, 2-nitro-, 1-acetate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetate group can be hydrolyzed to release 1-naphthol, which may further participate in biochemical reactions .
Comparación Con Compuestos Similares
1-Naphthalenol, acetate: Similar structure but lacks the nitro group.
2-Naphthalenol, 1-acetate: Similar structure but with different substitution positions.
1-Naphthalenol, 2-amino-, 1-acetate: Similar structure with an amino group instead of a nitro group.
Uniqueness: 1-Naphthalenol, 2-nitro-, 1-acetate is unique due to the presence of both nitro and acetate groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
93201-37-7 |
|---|---|
Fórmula molecular |
C12H9NO4 |
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
(2-nitronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H9NO4/c1-8(14)17-12-10-5-3-2-4-9(10)6-7-11(12)13(15)16/h2-7H,1H3 |
Clave InChI |
BGWDBXYPNWQWCR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



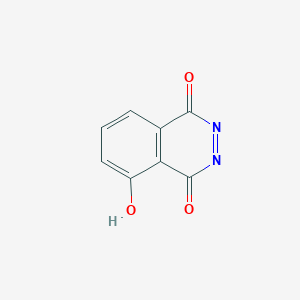
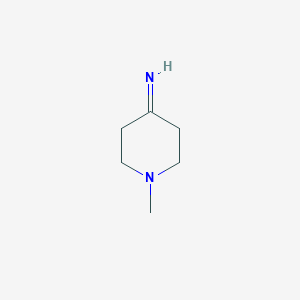
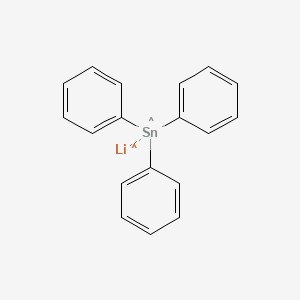
![3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14150467.png)
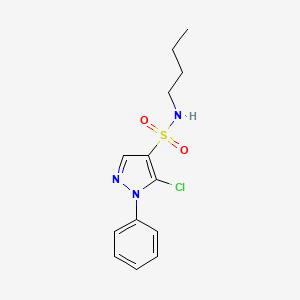

![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B14150502.png)
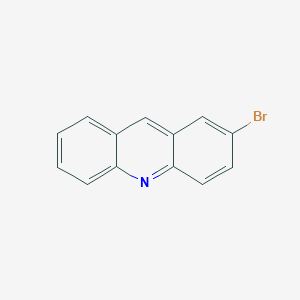
![5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B14150507.png)
![2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid](/img/structure/B14150511.png)
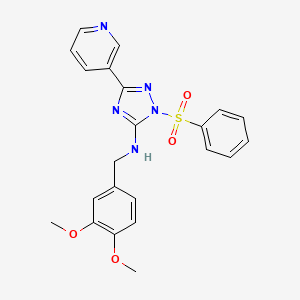
![methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14150519.png)
![benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4'-octylbiphenyl-4-carboxylate)](/img/structure/B14150525.png)
